molecular formula C20H24O3 B1586885 4-(Heptyloxy)-4'-biphenylcarboxylic acid CAS No. 59748-17-3

4-(Heptyloxy)-4'-biphenylcarboxylic acid

Cat. No.: B1586885
CAS No.: 59748-17-3
M. Wt: 312.4 g/mol
InChI Key: BDDYPNQQJHNKSC-UHFFFAOYSA-N
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Description

“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a chemical compound with the molecular formula C14H20O3 . It has a molecular weight of 236.31 . This compound is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .


Molecular Structure Analysis

The molecular structure of “4-(Heptyloxy)-4’-biphenylcarboxylic acid” can be represented by the SMILES string CCCCCCCOc1ccc(cc1)C(O)=O . This indicates that the compound consists of a benzoic acid group (C6H4CO2H) attached to a heptyloxy group (CH3(CH2)6O) .


Physical and Chemical Properties Analysis

“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a white crystalline solid . It has a melting point of about 140-145°C . It is soluble in water, methanol, acetone, and ethanol . The solubility in water can be increased by adding sodium hydroxide or potassium hydroxide to the solution .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for “4-(Heptyloxy)-4’-biphenylcarboxylic acid” are not available, its use as an intermediate in the synthesis of liquid crystals and medicinal compounds suggests potential applications in materials science and pharmaceutical research .

Properties

CAS No.

59748-17-3

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-heptoxyphenyl)benzoic acid

InChI

InChI=1S/C20H24O3/c1-2-3-4-5-6-15-23-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22/h7-14H,2-6,15H2,1H3,(H,21,22)

InChI Key

BDDYPNQQJHNKSC-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Difluorohydroquinone monobenzyl ether (prepared from 2,3-difluorophenol by the Elbs reaction, benzylation of the sulfate obtained as an intermediate, and acid cleavage of the sulfate) is reacted with DEAD/PPh3 and optically active ethyl lactate. The protecting group is subsequently removed hydrogenolytically. At 0° C., 0.01 mol of the compound obtained in this way and 0.01 mol of 4'-heptyloxybiphenyl-4-carboxylic acid are reacted dropwise with 0.01 mol of DCC dissolved in methylene chloride, with exclusion of moisture in methylene chloride in the presence of a catalytic amount of DMAP [sic]. The mixture is stirred at room temperature for 12 hours, the dicyclohexylurea which precipitates is removed by filtration, and the filtrate is worked up in a customary manner. The product is purified by chromatography, to give ethyl 2-[2,3-difluoro-4-(p-(p-heptyloxyphenyl)benzoyloxy)phenoxy]propionate.
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